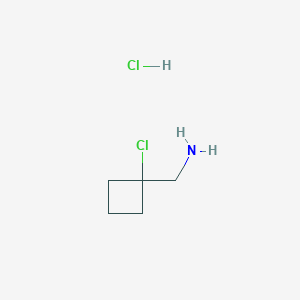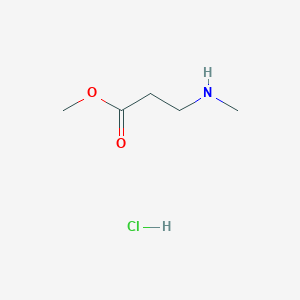![molecular formula C8H18N2O3 B2752673 tert-Butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate CAS No. 849815-37-8](/img/structure/B2752673.png)
tert-Butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate
Vue d'ensemble
Description
tert-Butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate: is a chemical compound known for its role as a protecting group in organic synthesis. It is commonly used to protect amino groups during chemical reactions to prevent unwanted side reactions. This compound is particularly valuable in the synthesis of peptides and other complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate typically involves the reaction of tert-butyl chloroformate with (2S)-1-amino-3-hydroxypropan-2-ol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the protecting group, typically using hydrogenation or other reducing agents.
Substitution: It can participate in substitution reactions where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Substitution: Reagents like hydrochloric acid or trifluoroacetic acid are used to remove the tert-butyl group.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the free amine.
Substitution: Formation of the deprotected amine or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry: tert-Butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate is widely used in organic synthesis as a protecting group for amino acids and peptides. It helps in the stepwise synthesis of complex molecules by protecting reactive amino groups.
Biology: In biological research, this compound is used to modify peptides and proteins, allowing for the study of protein structure and function. It is also used in the synthesis of peptide-based drugs.
Medicine: The compound is used in the pharmaceutical industry for the synthesis of peptide drugs and other bioactive molecules. It helps in improving the stability and bioavailability of these drugs.
Industry: In the chemical industry, this compound is used in the production of fine chemicals and intermediates for various applications.
Mécanisme D'action
The primary mechanism of action of tert-Butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate is to protect amino groups during chemical reactions. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amino site. This protection is crucial in multi-step organic syntheses, where selective reactions are necessary to achieve the desired product.
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: Another protecting group used for amino acids and peptides.
Benzyl carbamate: Used for similar purposes but offers different stability and reactivity profiles.
Fmoc (9-fluorenylmethoxycarbonyl): A widely used protecting group in peptide synthesis, offering orthogonal protection strategies.
Uniqueness: tert-Butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate is unique due to its specific steric properties and stability under various reaction conditions. It provides effective protection for amino groups while being easily removable under mild conditions, making it highly valuable in organic synthesis.
Propriétés
IUPAC Name |
tert-butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3/c1-8(2,3)13-7(12)10-6(4-9)5-11/h6,11H,4-5,9H2,1-3H3,(H,10,12)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFWQCDBEALMAQ-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CN)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2-methylphenyl)-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]-1,4-thiazepane](/img/structure/B2752593.png)
![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2752594.png)

![1-(Naphthalen-1-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2752596.png)
![N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-nitrobenzamide;hydrochloride](/img/structure/B2752597.png)
![3-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2752598.png)
![5-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole](/img/structure/B2752601.png)

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2752606.png)
![N-(4-{2-[(1,1-dioxidotetrahydrothien-3-yl)amino]-2-oxoethoxy}phenyl)-N-methylbenzamide](/img/structure/B2752608.png)
![N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide](/img/structure/B2752609.png)
![5-Bromo-6-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B2752610.png)

